A Comprehensive Technical Guide to 2,5-Difluoro-4-nitroaniline (CAS No. 1542-36-5)
A Comprehensive Technical Guide to 2,5-Difluoro-4-nitroaniline (CAS No. 1542-36-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2,5-Difluoro-4-nitroaniline, a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. This document details its physicochemical properties, provides a plausible synthetic pathway with experimental protocols, and explores its application in the development of biologically active compounds, including kinase inhibitors. The guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug discovery, offering detailed methodologies and a summary of essential data in a structured format.
Core Data Presentation
2,5-Difluoro-4-nitroaniline is a substituted aniline with the CAS number 1542-36-5 . Its molecular and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 1542-36-5 | [1] |
| Molecular Formula | C₆H₄F₂N₂O₂ | [1] |
| Molecular Weight | 174.11 g/mol | [1] |
| IUPAC Name | 2,5-difluoro-4-nitroaniline | [1] |
| Appearance | Not explicitly found, but related compounds are often yellow crystalline solids. | |
| Melting Point | Not explicitly found. | |
| Boiling Point | Not explicitly found. | |
| Solubility | Not explicitly found. | |
| SMILES | C1=C(C(=CC(=C1F)--INVALID-LINK--[O-])F)N | [1] |
| InChIKey | IBGGCVMFSJQOID-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Step 1: Synthesis of 2,5-Difluoronitrobenzene
This protocol is adapted from a patented method for the nitration of p-difluorobenzene.[2]
Methodology:
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To a reaction vessel, add 1400 g of p-difluorobenzene and 5800 mL of sulfuric acid.
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Control the temperature of the mixture at approximately 5 °C using an ice bath.
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Add 1450 g of potassium nitrate in portions, ensuring the temperature is maintained.
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Monitor the reaction progress using Gas Chromatography (GC).
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Once the reaction is complete, pour the mixture into ice water.
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Collect the resulting white solid precipitate of 2,5-difluoronitrobenzene by suction filtration.
Step 2: Synthesis of 2,5-Difluoro-4-nitroaniline (Proposed)
This proposed amination step is based on general principles of nucleophilic aromatic substitution on activated aromatic rings. The nitro group activates the aromatic ring towards nucleophilic attack.
Methodology (Hypothetical):
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Dissolve the 2,5-difluoronitrobenzene synthesized in Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Cool the solution in an ice bath.
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Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise while maintaining a low temperature.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or GC.
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Upon completion, pour the reaction mixture into water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,5-Difluoro-4-nitroaniline.
Applications in the Synthesis of Biologically Active Molecules
2,5-Difluoro-4-nitroaniline serves as a valuable building block in the synthesis of various biologically active compounds, particularly heterocyclic structures like benzimidazoles, which are known to possess a wide range of pharmacological activities.[3][4] The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates.
Synthesis of Substituted Benzimidazoles for Kinase Inhibition
Substituted benzimidazoles are a common scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid. 2,5-Difluoro-4-nitroaniline can be readily reduced to the corresponding o-phenylenediamine, which can then be used to synthesize a library of benzimidazole-based kinase inhibitors.
Experimental Protocol: Synthesis of a 6,X-Difluoro-5-nitro-1H-benzimidazole Derivative (Hypothetical)
This protocol outlines a potential pathway for the synthesis of a benzimidazole derivative from 2,5-Difluoro-4-nitroaniline, which could be a precursor to a kinase inhibitor.
Part A: Reduction of 2,5-Difluoro-4-nitroaniline
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Dissolve 2,5-Difluoro-4-nitroaniline in ethanol or methanol in a flask.
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Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
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Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 3,6-difluoro-4-aminobenzene-1,2-diamine. This intermediate is often used directly in the next step without further purification.
Part B: Cyclization to form the Benzimidazole Ring
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Dissolve the crude diamine from Part A in a suitable solvent like ethanol or acetic acid.
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Add an equimolar amount of a desired aromatic aldehyde (R-CHO).
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Heat the reaction mixture to reflux for several hours, monitoring by TLC.
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Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
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Collect the solid benzimidazole derivative by filtration, wash with a small amount of cold solvent, and dry.
Mandatory Visualizations
Proposed Synthetic Pathway for 2,5-Difluoro-4-nitroaniline
Caption: Proposed two-step synthesis of 2,5-Difluoro-4-nitroaniline.
Experimental Workflow for Benzimidazole-Based Kinase Inhibitor Precursor Synthesis
Caption: Workflow for synthesizing a benzimidazole precursor.
Logical Relationship in Kinase Inhibitor Development
